molecular formula C17H27NO2 B1156026 Neostenine CAS No. 477953-07-4

Neostenine

Cat. No.: B1156026
CAS No.: 477953-07-4
M. Wt: 277.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Properties

IUPAC Name

(1S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIHYOJMCBKEER-FGBMJVKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](CC3)[C@H]4[C@@H]1OC(=O)[C@H]4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity reported for Neostenine?

A1: this compound has shown significant antitussive activity in preclinical studies using guinea pig models. [] Specifically, it demonstrated efficacy in reducing cough frequency induced by citric acid aerosol stimulation. []

Q2: How does the structure of this compound relate to its antitussive activity?

A2: Research suggests that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus within the this compound structure is crucial for its antitussive activity. [] Furthermore, the all-cis configuration at the three ring junctions appears to be the optimal configuration for this specific activity. []

Q3: Have any studies investigated the absorption of this compound?

A3: Yes, research using a Caco-2 monolayer model, which mimics the intestinal lining, indicates this compound exhibits high absorptive permeability. [] This suggests it is likely well-absorbed following oral administration. []

Q4: Does this compound interact with any transporter proteins?

A4: Studies suggest this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter found in the intestine. [] This interaction could potentially influence its absorption and distribution within the body. []

Q5: Are there any other reported biological activities for this compound?

A5: Beyond its antitussive effects, this compound has shown potential in other areas. It has demonstrated inhibitory activity against lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells, suggesting possible anti-inflammatory properties. [] Additionally, research into synthetic Stemona alkaloid analogues, inspired by natural products like this compound, has revealed a class of potent sigma ligands. [] These findings highlight the potential of this compound and its analogues as valuable tools for exploring various biological pathways.

Q6: What synthetic strategies have been explored to produce this compound?

A6: Several total syntheses of this compound have been achieved, showcasing the evolution of synthetic organic chemistry. One approach utilized a chirality transfer strategy with acyclic polyol intermediates, culminating in the first enantioselective total synthesis. [] Another elegant approach employed a protecting group-free synthesis featuring a [5+2] maleimide photocycloaddition to assemble the fused pyrrolo[1,2-a]azepine core, highlighting a concise and efficient route. []

Q7: Are there any known sources of this compound besides laboratory synthesis?

A7: Yes, this compound is a naturally occurring alkaloid found in the roots of Stemona tuberosa, a plant used in traditional Chinese medicine. [, ]

Q8: Have any computational studies been conducted on this compound or its analogues?

A8: While the provided abstracts don't explicitly detail computational studies on this compound itself, research on Stemona alkaloid analogues involved screening over 100 analogues for activity against G protein-coupled receptors. [] This suggests computational methods might have been employed for initial screening or to guide analogue design.

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